molecular formula C17H23NO3 B11167837 Propyl 4-[(cyclohexylcarbonyl)amino]benzoate

Propyl 4-[(cyclohexylcarbonyl)amino]benzoate

Cat. No.: B11167837
M. Wt: 289.4 g/mol
InChI Key: PDHSFXVIMITHHC-UHFFFAOYSA-N
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Description

Propyl 4-cyclohexaneamidobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group attached to the benzoate moiety, which is further substituted with a cyclohexaneamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-cyclohexaneamidobenzoate typically involves the esterification of 4-cyclohexaneamidobenzoic acid with propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours until the desired ester is formed.

Industrial Production Methods: On an industrial scale, the production of propyl 4-cyclohexaneamidobenzoate may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propyl 4-cyclohexaneamidobenzoate can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfo, or halogenated derivatives of the benzoate.

Scientific Research Applications

Chemistry: Propyl 4-cyclohexaneamidobenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of infections and cancer. Its ability to interact with biological targets makes it a promising candidate for pharmaceutical applications.

Industry: Propyl 4-cyclohexaneamidobenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of propyl 4-cyclohexaneamidobenzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

  • Methyl 4-cyclohexaneamidobenzoate
  • Ethyl 4-cyclohexaneamidobenzoate
  • Butyl 4-cyclohexaneamidobenzoate

Comparison: Propyl 4-cyclohexaneamidobenzoate is unique due to the presence of the propyl group, which influences its physical and chemical properties. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, reactivity, and biological activity. These differences make it a valuable compound for specific applications where its unique properties are advantageous.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

propyl 4-(cyclohexanecarbonylamino)benzoate

InChI

InChI=1S/C17H23NO3/c1-2-12-21-17(20)14-8-10-15(11-9-14)18-16(19)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,18,19)

InChI Key

PDHSFXVIMITHHC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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